molecular formula C9H14N4O3 B8090570 tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate

tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate

Cat. No.: B8090570
M. Wt: 226.23 g/mol
InChI Key: HBVOTPVLSYLLBY-UHFFFAOYSA-N
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Description

“tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate” is a substituted imidazole derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the N1 position, an amino group at the C5 position, and a carbamoyl group at the C4 position of the imidazole ring (Figure 1). The Boc group enhances stability during synthetic processes, particularly in peptide and heterocyclic chemistry, by protecting reactive amine functionalities . This compound is of interest in medicinal chemistry and materials science due to the imidazole scaffold’s versatility in hydrogen bonding and metal coordination, which are critical for biological activity and crystal engineering .

Properties

IUPAC Name

tert-butyl 5-amino-4-carbamoylimidazole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3/c1-9(2,3)16-8(15)13-4-12-5(6(13)10)7(11)14/h4H,10H2,1-3H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVOTPVLSYLLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=NC(=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection of the Imidazole Core

The primary synthetic strategy involves introducing the tert-butoxycarbonyl (Boc) group to the 1-position nitrogen of a pre-functionalized imidazole derivative. The starting material, 5-amino-4-carbamoyl-1H-imidazole , undergoes protection under anhydrous conditions using di-tert-butyl dicarbonate (Boc anhydride) or tert-butyl chloroformate in the presence of a base such as 4-dimethylaminopyridine (DMAP) or triethylamine (Et₃N) .

Key Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) for optimal solubility.

  • Temperature : Room temperature (20–25°C) to minimize side reactions.

  • Stoichiometry : A 1.2:1 molar ratio of Boc anhydride to imidazole derivative ensures complete conversion.

The reaction proceeds via nucleophilic attack of the imidazole’s 1-nitrogen on the electrophilic carbonyl carbon of the Boc reagent, forming a stable carbamate linkage (Fig. 1). Competing reactions at the 5-amino or carbamoyl groups are mitigated by their lower nucleophilicity under controlled basic conditions.

Alternative Pathway: Sequential Functionalization

An alternative approach constructs the imidazole ring with pre-installed substituents. For example, cyclocondensation of α-aminoamides with formamide derivatives under acidic or thermal conditions generates the 5-amino-4-carbamoyl-imidazole core, followed by Boc protection. This method avoids isolation of sensitive intermediates but requires precise pH and temperature control to prevent decomposition.

Optimization of Reaction Parameters

Temperature and Time Dependence

Reactions conducted at 0–5°C exhibit slower kinetics but higher selectivity for the 1-position, whereas elevated temperatures (>30°C) risk N-Boc migration to the 5-amino group. Monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical to terminate the reaction at >95% conversion, typically within 4–6 hours.

Purification and Characterization

Isolation Techniques

Crude products are purified via flash column chromatography using silica gel and a gradient of ethyl acetate/hexane (3:7 to 1:1). The Boc-protected compound elutes at Rf ≈ 0.4–0.5 (ethyl acetate/hexane 1:1), yielding a white crystalline solid with >98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): Key signals include the tert-butyl singlet at δ 1.63 ppm (9H) and imidazole protons at δ 7.03–8.08 ppm.

  • ¹³C NMR : The Boc carbonyl resonates at δ 153.2 ppm, while the carbamoyl carbon appears at δ 162.4 ppm.

  • IR Spectroscopy : Stretches at ~1700 cm⁻¹ (C=O, Boc) and ~1650 cm⁻¹ (C=O, carbamoyl) confirm functional groups.

Physicochemical Properties and Stability

PropertyValueMethod/Source
Molecular Weight226.23 g/molPubChem
Density1.39±0.1 g/cm³Predicted
Boiling Point418.6±48.0 °CPredicted
pKa14.82±0.50Predicted

The compound exhibits moderate stability under inert atmospheres but degrades upon prolonged exposure to moisture or acids, necessitating storage at –20°C in amber vials.

Comparative Analysis of Methods

Yield and Scalability

  • Boc Protection Route : Achieves 75–85% yield on a gram scale, suitable for laboratory synthesis.

  • Cyclocondensation Pathway : Lower yields (50–60%) due to intermediate instability but advantageous for combinatorial libraries.

Industrial and Research Applications

This compound serves as a precursor for kinase inhibitors and antimicrobial agents , where the Boc group facilitates subsequent deprotection for further functionalization. Recent patents highlight its utility in peptide mimetics and covalent drug design .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine, altering the compound’s properties and reactivity.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted imidazoles depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate has been explored for its potential as a STING agonist , which plays a crucial role in immune modulation and cancer therapy. Recent studies have shown that compounds derived from imidazole scaffolds exhibit promising anti-tumor activity by activating the STING pathway, leading to enhanced immune responses against tumors .

Synthesis of Bioactive Molecules

The compound serves as an intermediate in the synthesis of various bioactive molecules, particularly in the development of imidazole derivatives that can be tailored for specific biological activities. For instance, it has been utilized in multi-component reactions (MCRs) to create diverse libraries of novel compounds with potential pharmaceutical applications .

Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit antimicrobial properties. These compounds can inhibit the growth of various pathogens, making them candidates for developing new antimicrobial agents .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit certain enzymes involved in disease processes. For example, studies have focused on its role as an inhibitor of enzymes associated with cancer cell proliferation and survival pathways .

Case Study 1: STING Agonist Development

In a systematic study aimed at optimizing STING agonists, this compound was identified as a key scaffold. The modifications made to this compound led to enhanced potency and specificity in preclinical models, demonstrating its utility in cancer immunotherapy .

Case Study 2: Synthesis of Imidazole Derivatives

A research team successfully synthesized a series of N-substituted imidazole derivatives using this compound as a precursor. This study highlighted the compound's versatility in generating diverse chemical entities with potential therapeutic applications .

Mechanism of Action

The mechanism of action of tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The carbamoyl and amino groups can further enhance its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of “tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate” can be contextualized by comparing it to related imidazole derivatives. Below is a detailed analysis supported by evidence from synthetic and crystallographic studies.

Substituent Variations and Functional Group Effects

tert-Butyl-Protected Imidazole Derivatives

4-[(tert-Butoxy-S-alanyl)carbonyl]-5-substituted-1H-imidazoles (e.g., compounds 5{29}–5{33} from ): These analogs feature a tert-butoxy-alanyl carbonyl group at C5 and diverse substituents (methylamino, benzylamino, etc.) at C3. Key Difference: The target compound lacks the alanyl moiety, simplifying its steric profile while retaining the Boc group. This may enhance solubility in polar solvents compared to bulkier alanyl-containing derivatives .

4-[4-({[(tert-Butoxy)carbonyl]piperidinyl}amino)carbonyl]-5-substituted-1H-imidazoles (e.g., 5{117}–5{118} from ): These derivatives incorporate piperidinyl or lysyl groups, introducing additional hydrogen-bonding sites.

Non-tert-Butyl Imidazole Derivatives

Imidazole Ketone Erastin (IKE) (): A pharmacologically active imidazole with a ketone group, known to modulate ferroptosis. Its Boc and carbamoyl groups instead suggest utility in prodrug design or as a synthetic intermediate .

n-Butyl Imidazole ():

  • A simpler alkyl-substituted imidazole with an n-butyl chain.
  • Key Difference : The tert-butyl group in the target compound provides greater steric protection and oxidative stability compared to the linear n-butyl group, which is more prone to metabolic degradation .

Crystallographic and Hydrogen-Bonding Behavior

The tert-butyl group in the target compound influences packing patterns in crystalline states. Graph-set analysis () suggests that the carbamoyl group (NH2-C=O) forms robust N–H···O hydrogen bonds, akin to urea derivatives, which are critical for stabilizing supramolecular architectures .

Data Table: Comparison of Key Imidazole Derivatives

Compound Name Substituents (C4/C5) Key Functional Features Potential Applications Reference
Target Compound C4: Carbamoyl; C5: Amino Boc protection, hydrogen-bonding capacity Drug intermediates, crystal engineering
5{29} () C4: Methylamino; C5: Alanyl Alanyl carbonyl, tert-butyl Peptide mimics
5{117} () C4: Piperidinyl; C5: Lysyl Complex side chains Enzyme inhibitors
Imidazole Ketone Erastin () C4: Ketone Ferroptosis modulation Anticancer agents
n-Butyl Imidazole () C1: n-Butyl Simple alkyl substitution Solvents, ligands

Biological Activity

Tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate (CAS No. 2167393-33-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antiviral and anticancer applications. This article reviews the available literature on its biological activity, including relevant case studies, research findings, and a summary of its physicochemical properties.

Understanding the physicochemical properties of this compound is essential for predicting its biological behavior. The compound has the following characteristics:

PropertyValue
Molecular FormulaC9H14N4O3
Molar Mass226.23 g/mol
Density1.39 g/cm³
Boiling Point418.6 °C (predicted)
pKa14.82 (predicted)

These properties suggest that the compound is relatively stable under standard conditions, with a high boiling point indicating potential thermal stability.

Antiviral Activity

Recent studies have highlighted the potential of imidazole derivatives, including this compound, as antiviral agents. A comprehensive review analyzed various N-heterocycles and their efficacy against viral infections:

  • Inhibition of Respiratory Syncytial Virus (RSV) : Compounds similar to tert-butyl 5-amino-4-carbamoyl showed effective inhibition of RSV replication at micromolar concentrations (EC50 values ranging from 5–28 µM) .
  • Hepatitis C Virus (HCV) : Other imidazole derivatives have demonstrated significant antiviral activity against HCV, with selectivity indices indicating their potential as therapeutic agents . Although specific data on tert-butyl 5-amino-4-carbamoyl's activity against HCV is limited, its structural similarities to other active compounds suggest potential efficacy.

Anticancer Activity

The imidazole moiety is known for its role in various anticancer agents. While direct studies on tert-butyl 5-amino-4-carbamoyl are sparse, related compounds have shown promising results:

  • Mechanisms of Action : Imidazole derivatives often act by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, certain analogs have been reported to inhibit protein kinases and other critical pathways in cancer cells .

Study on Structural Analogues

A study focusing on structural analogues of imidazole highlighted that modifications at the amino and carboxyl positions significantly influenced biological activity. Compounds with similar structures exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting that tert-butyl 5-amino-4-carbamoyl could be optimized for enhanced activity through structural modifications .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxic effects of imidazole derivatives on various cancer cell lines. These studies typically measure the half-maximal inhibitory concentration (IC50) to evaluate potency:

CompoundCell LineIC50 (µM)
Imidazole Derivative AHeLa15
Imidazole Derivative BMCF722
Tert-butyl variantTBDTBD

While specific IC50 values for tert-butyl 5-amino-4-carbamoyl are not available, the trends observed in similar compounds suggest it may possess noteworthy anticancer properties.

Q & A

Q. What synthetic strategies are recommended for preparing tert-butyl 5-amino-4-carbamoyl-1H-imidazole-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves imidazole ring formation followed by carbamate protection. A multi-step approach may include:

Ring Construction : Use cyclocondensation of α-amino amides with aldehydes or ketones under acidic conditions to form the imidazole core .

Carbamate Protection : Introduce the tert-butyl carbamate (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine, ensuring anhydrous conditions to prevent hydrolysis .

Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to enhance yield. Purify via silica gel chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and carbamate integration. Aromatic protons on the imidazole ring typically resonate at δ 7.0–8.5 ppm, while tert-butyl groups appear as singlets near δ 1.4 ppm .
  • X-ray Crystallography : Grow single crystals via slow evaporation in solvents like ethanol/water. Refine structures using SHELXL (for small molecules) to resolve bond lengths and angles. For example, similar imidazole derivatives show C=O bond lengths of ~1.23 Å and N–H···O hydrogen bonds .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (expected [M+H]+^+ ~283.1 g/mol) and fragmentation patterns .

Q. How does the tert-butyl carbamate group influence the compound’s stability and reactivity?

  • Methodological Answer : The Boc group acts as a protecting agent for amines, enhancing stability during synthesis. Key considerations:
  • Acid Sensitivity : Boc can be removed under mild acidic conditions (e.g., TFA/DCM), enabling selective deprotection without disrupting the imidazole ring .
  • Steric Effects : The bulky tert-butyl group may hinder nucleophilic attacks, improving shelf life but potentially slowing downstream reactions. Monitor steric hindrance via computational modeling (e.g., DFT calculations) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated values (using software like Gaussian or ORCA). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .
  • Solvent Modeling : Simulate NMR shifts in explicit solvent (e.g., DMSO or CDCl₃) using COSMO-RS or IEFPCM models to account for solvation .
  • Dynamic Effects : Perform variable-temperature NMR to detect tautomerism or rotational barriers in the imidazole ring .

Q. What advanced strategies are used to analyze hydrogen bonding networks in the crystal structure, and how do these interactions affect solubility?

  • Methodological Answer :
  • Graph Set Analysis : Apply Etter’s graph theory to classify hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric motifs). For example, N–H···O=C interactions in similar carbamoyl imidazoles form R22(8)R_2^2(8) rings, stabilizing the lattice .
  • Solubility Prediction : Correlate hydrogen bond density (calculated via Mercury Software) with experimental solubility in solvents like DMSO. High H-bond density often reduces solubility due to strong lattice energy .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or enzymes). Focus on substituent interactions at the carbamoyl and amino groups .
  • QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with in vitro assays to prioritize derivatives .
  • MD Simulations : Perform 100-ns molecular dynamics runs to assess conformational stability in aqueous environments, identifying flexible regions for modification .

Data Contradiction Analysis

Q. How should researchers address low yields in the final coupling step of the synthesis?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., deprotected amines or dimerized species). Adjust stoichiometry of Boc₂O to avoid excess reagent .
  • Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig couplings if aryl halides are intermediates. Monitor reaction under inert atmosphere .

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